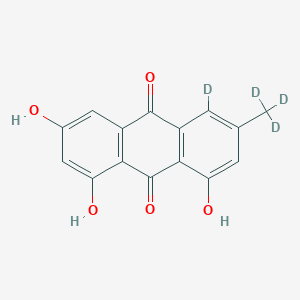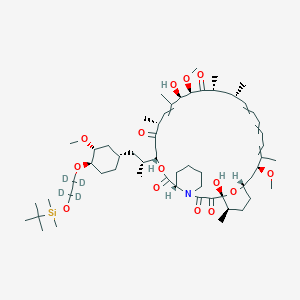
Emodin-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emodin-d4 (2, 3, 5, 8-tetrahydroxy-6-methyl-anthraquinone-d4) is an organic compound derived from rhubarb, a plant belonging to the Polygonaceae family. It is a white to yellowish crystalline solid, and is a type of anthraquinone, a class of compounds with a wide range of applications in the medical, pharmaceutical and chemical industries. This compound is one of the most studied among the anthraquinones, and it has been used in a variety of scientific studies, including those related to cancer, diabetes, and cardiovascular diseases.
Scientific Research Applications
Apoptosis Induction in Cancer Cells : Emodin has been shown to induce apoptosis in human promyeloleukemic HL-60 cells through the activation of caspase 3 cascade but independent of reactive oxygen species production (Chen et al., 2002).
Anti-inflammatory Effects : It exhibits anti-inflammatory effects by attenuating NLRP3 inflammasome activation, which is significant in treating inflammation-related disorders (Han et al., 2015).
Antiproliferative Effects on Cervical Cancer Cells : Emodin induces apoptosis in human cervical cancer cells through poly(ADP-ribose) polymerase cleavage and activation of caspase-9 (Srinivas et al., 2003).
Amelioration of Metabolic Disorder : It selectively inhibits 11β‐hydroxysteroid dehydrogenase type 1, providing therapeutic potential in type 2 diabetes and metabolic syndrome (Feng et al., 2010).
Pharmacological Properties : Emodin has demonstrated a wide spectrum of pharmacological properties, including anticancer, hepatoprotective, antiinflammatory, antioxidant, and antimicrobial activities (Dong et al., 2016).
Treatment of Inflammatory Disorders and Cancer : It targets diverse signal transduction cascades, which could be beneficial in treating inflammatory diseases and cancer (Shrimali et al., 2013).
Pharmacological and Toxicological Summary : Emodin's anticancer, anti-inflammatory, antioxidant, antibacterial, antiviral, anti-diabetes, immunosuppressive, and osteogenesis promotion effects have been highlighted, with potential for treating various diseases (Cui et al., 2020).
Inhibition of DPP4 : Emodin from Rheum palmatum Linn inhibits DPP4 activity, suggesting potential for treating type 2 diabetes (Wang et al., 2017).
Regulation of AMP-Activated Protein Kinase Pathways : It protects against high-fat diet-induced obesity by regulating AMP-activated protein kinase pathways in white adipose tissue (Tzeng et al., 2012).
Treatment of Cholestatic Hepatitis : Emodin shows promising results in treating cholestatic hepatitis via anti-inflammatory pathways (Ding et al., 2008).
Neuroprotective Effects : Emodin-8-O-β-d-glucoside has neuroprotective effects in vivo and in vitro, which could be beneficial in treating cerebral ischemia-reperfused injury and glutamate-induced neuronal damage (Wang et al., 2007).
Mechanism of Action
Target of Action
Emodin-d4, a deuterium-labeled derivative of Emodin, is a natural anthraquinone derivative found in various plants . It has been shown to interact with multiple molecular targets, including inflammatory pathways, apoptosis regulators, hypertrophy, fibrosis, oxidative damage, and abnormal proliferation of smooth muscle cells in cardiovascular diseases . It also interferes with various cycle-related proteins, such as inner centromere protein and Aurora B kinase .
Mode of Action
This compound acts by interacting with its targets and inducing changes in their function. For instance, it promotes cell survival by interfering with various cycle-related proteins . It also has anti-inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage effects, and it inhibits the abnormal and excessive proliferation of smooth muscle cells in cardiovascular diseases .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the mammalian target of rapamycin (mTOR)/hypoxia-inducible factor-1alpha (HIF-1α)/VEGF signaling pathway and alleviate inflammation in certain models . It also influences the Sirt1/AKT and Wnt/wp-catenin pathways .
Pharmacokinetics
This compound, like its parent compound Emodin, has been found to have low oral and intravenous bioavailability . The time to reach maximum plasma concentration (Tmax) is 2.44 hours, and the peak plasma concentration (Cmax) of free anthraquinones is relatively low at 0.20 μM .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It has been shown to have potent anti-cardiovascular activities in vitro and in vivo, including anti-inflammatory effects, antioxidant damage reduction, and inhibition of myocardial cell fibrosis . It also exhibits the ability to inhibit the infection and replication of more than 10 viruses in vitro and in vivo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, sex differences should be considered when establishing dosing intervals for this compound treatment, as female mice appear to metabolize Emodin at a faster rate than male mice
Biochemical Analysis
Biochemical Properties
Emodin-d4 interacts with several enzymes and proteins. It blocks the interaction between the SARS coronavirus spike protein and angiotensin-converting enzyme 2 (ACE2) . This compound also inhibits casein kinase-2 (CK2), and it has anti-inflammatory and anticancer effects . Furthermore, this compound is a potent selective inhibitor of 11β-HSD1, an enzyme involved in the metabolism of glucocorticoids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can ameliorate metabolic disorder in diet-induced obese mice .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it blocks the interaction between the SARS coronavirus spike protein and ACE2, thereby inhibiting the entry of the virus into cells . It also inhibits CK2, a protein kinase involved in cell growth and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound can ameliorate metabolic disorder in diet-induced obese mice
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with 11β-HSD1, an enzyme involved in the metabolism of glucocorticoids
Properties
IUPAC Name |
1-deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-18H,1H3/i1D3,2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMXXJGYXNZAPX-MZCSYVLQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)




